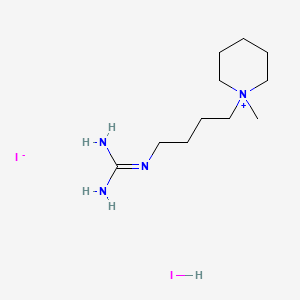
1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide is a compound that belongs to the class of guanidine derivatives. Guanidine compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various chemical and biological applications. This particular compound features a piperidinium ring substituted with a guanidinobutyl group and a methyl group, with iodide and hydriodide as counterions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide typically involves the following steps:
Formation of the Guanidinobutyl Group: The guanidinobutyl group can be synthesized by reacting 4-aminobutyric acid with a guanidylating agent such as S-methylisothiourea.
Introduction of the Piperidinium Ring: The guanidinobutyl group is then reacted with 1-methylpiperidine under suitable conditions to form the desired piperidinium derivative.
Addition of Iodide and Hydriodide: The final step involves the addition of iodide and hydriodide ions to the piperidinium derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide can undergo various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted guanidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide involves its interaction with molecular targets through hydrogen bonding and ionic interactions. The guanidine group can form strong hydrogen bonds with anionic sites on enzymes and proteins, leading to inhibition of their activity . This compound can also interact with metal ions, which may play a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Guanidinobutyric Acid: A simpler guanidine derivative with similar hydrogen bonding capabilities.
Benzoylagmatine: Another guanidine derivative with a benzoyl group, used in similar biological applications.
cis-4-Guanidino-l-proline: A guanidine derivative used as an influenza neuraminidase inhibitor.
Uniqueness
1-(4-Guanidinobutyl)-1-methylpiperidinium iodide hydriodide is unique due to its combination of a piperidinium ring and a guanidinobutyl group, which provides a distinct set of chemical and biological properties. Its ability to form strong hydrogen bonds and interact with metal ions makes it particularly valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
96397-13-6 |
|---|---|
Molekularformel |
C11H26I2N4 |
Molekulargewicht |
468.16 g/mol |
IUPAC-Name |
2-[4-(1-methylpiperidin-1-ium-1-yl)butyl]guanidine;iodide;hydroiodide |
InChI |
InChI=1S/C11H25N4.2HI/c1-15(8-4-2-5-9-15)10-6-3-7-14-11(12)13;;/h2-10H2,1H3,(H4,12,13,14);2*1H/q+1;;/p-1 |
InChI-Schlüssel |
GLKDKQNTJCJVLO-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCCCC1)CCCCN=C(N)N.I.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


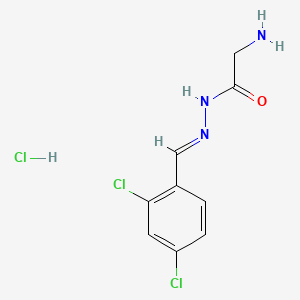
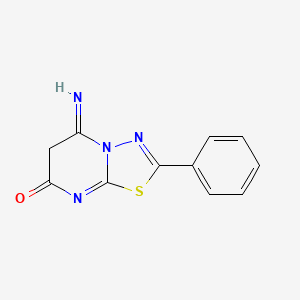
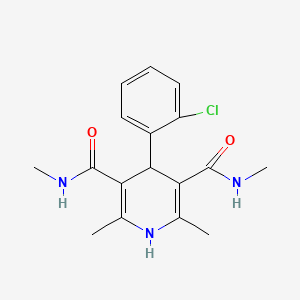

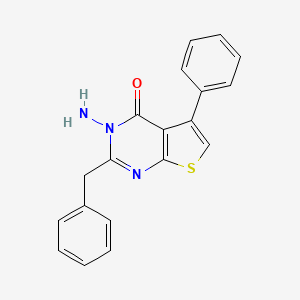
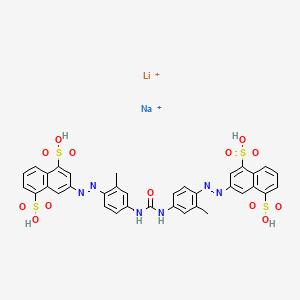
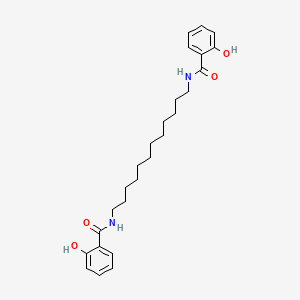
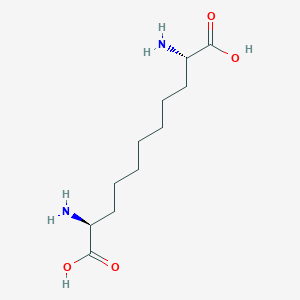

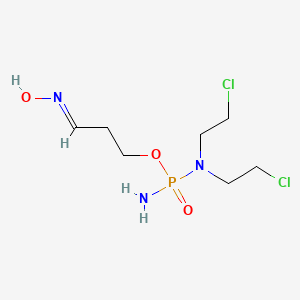
![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole](/img/structure/B12723796.png)

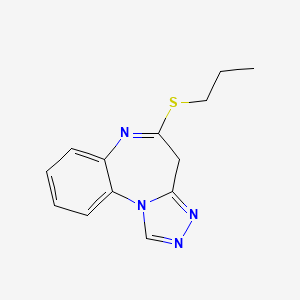
![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)
